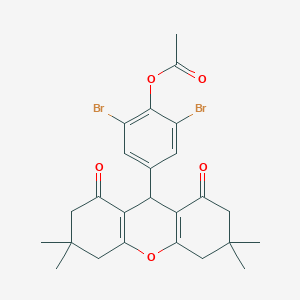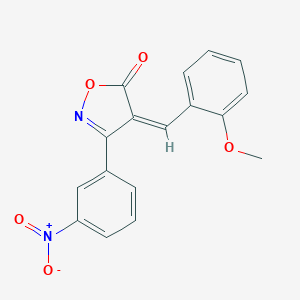
N-Cyclopropyl-3,5-Dinitrobenzolsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C10H9N3O5. It is a derivative of 3,5-dinitrobenzamide, where a cyclopropyl group is attached to the nitrogen atom of the amide group.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3,5-dinitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial agent, particularly against fungal infections.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Its derivatives have been explored for their biological activities, including antifungal and antibacterial properties.
Wirkmechanismus
Target of Action
N-cyclopropyl-3,5-dinitrobenzamide, like other 3,5-dinitrobenzamide derivatives, primarily targets fungal cells . The compound’s primary targets are the fungal cell membranes . These membranes play a crucial role in maintaining the integrity and functionality of the fungal cells.
Mode of Action
The compound interacts with its targets through a mechanism that involves the fungal cell membrane .
Biochemical Pathways
Given its antifungal activity, it is likely that the compound interferes with essential biochemical pathways in fungal cells, such as the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death.
Result of Action
The result of N-cyclopropyl-3,5-dinitrobenzamide’s action is the inhibition of fungal growth. The compound exhibits potent antifungal activity against various strains of Candida . By disrupting the normal functioning of the fungal cell membrane, the compound causes the death of the fungal cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with cyclopropylamine. The process can be summarized as follows:
Formation of 3,5-dinitrobenzoyl chloride: 3,5-dinitrobenzoic acid is treated with thionyl chloride (SOCl2) to form 3,5-dinitrobenzoyl chloride.
Amidation Reaction: The 3,5-dinitrobenzoyl chloride is then reacted with cyclopropylamine in the presence of a base, such as triethylamine, to yield N-cyclopropyl-3,5-dinitrobenzamide.
Industrial Production Methods: While specific industrial production methods for N-cyclopropyl-3,5-dinitrobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: The major product would be N-cyclopropyl-3,5-diaminobenzamide.
Substitution: The products would depend on the nucleophile used, resulting in various substituted benzamides.
Vergleich Mit ähnlichen Verbindungen
3,5-Dinitrobenzamide: The parent compound, which lacks the cyclopropyl group.
N-cyclopropyl-3,5-diaminobenzamide: A reduced form of N-cyclopropyl-3,5-dinitrobenzamide.
Comparison:
N-cyclopropyl-3,5-dinitrobenzamide vs. 3,5-Dinitrobenzamide: The addition of the cyclopropyl group in N-cyclopropyl-3,5-dinitrobenzamide enhances its lipophilicity and potentially its biological activity.
N-cyclopropyl-3,5-dinitrobenzamide vs. N-cyclopropyl-3,5-diaminobenzamide: The reduced form (N-cyclopropyl-3,5-diaminobenzamide) may exhibit different reactivity and biological properties due to the presence of amino groups instead of nitro groups.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c14-10(11-7-1-2-7)6-3-8(12(15)16)5-9(4-6)13(17)18/h3-5,7H,1-2H2,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHHTALKRBFSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxy-3-morpholin-4-ylpropyl)sulfanyl]-4-(4-methylphenyl)-6-phenylnicotinonitrile](/img/structure/B391825.png)
![2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B391828.png)
![1-(4-Bromophenyl)-4-[(2,6-dimethylphenyl)imino]-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391829.png)
![5-(3-nitrophenoxy)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B391830.png)

![4-{3-[(4-Chlorobenzylidene)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B391839.png)
![2-[(E)-{[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B391841.png)
![2-(2-hydroxy-3,5-diiodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B391842.png)
![4-Chlorobenzaldehyde [4-(3-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391843.png)
![2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B391844.png)
![2-[(5-{2-nitrophenyl}-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B391845.png)
![N-(4-chloro-2-methylphenyl)-N-{2-[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B391846.png)
